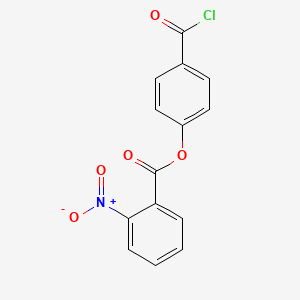
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate is an organic compound that features both a chlorocarbonyl group and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 2-nitrobenzoate typically involves the reaction of 4-chlorocarbonylphenol with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be a site for nucleophilic attack, leading to the substitution of the chlorine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl 2-nitrobenzoates.
Reduction: The major product is 4-(Chlorocarbonyl)phenyl 2-aminobenzoate.
Hydrolysis: The products are 4-chlorocarbonylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl 2-nitrobenzoate involves its reactive functional groups. The chlorocarbonyl group can form covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The nitro group can undergo redox reactions, which can be exploited in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate can be compared with similar compounds such as:
4-(Chlorocarbonyl)phenyl benzoate: Lacks the nitro group, making it less reactive in redox reactions.
Phenyl 2-nitrobenzoate: Lacks the chlorocarbonyl group, reducing its reactivity towards nucleophiles.
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate: Contains an additional nitro group, increasing its potential for redox reactions.
The uniqueness of this compound lies in the presence of both the chlorocarbonyl and nitro groups, which provide a combination of reactivity towards nucleophiles and redox potential.
Properties
CAS No. |
89883-05-6 |
|---|---|
Molecular Formula |
C14H8ClNO5 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-5-7-10(8-6-9)21-14(18)11-3-1-2-4-12(11)16(19)20/h1-8H |
InChI Key |
YWORAZKZNIPZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















